molecular formula C17H12ClN2OD5 B602459 エチフォキシン-d5 CAS No. 1346598-10-4

エチフォキシン-d5

カタログ番号: B602459
CAS番号: 1346598-10-4
分子量: 305.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etifoxine-d5 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorder with anxiety. The deuterated version, Etifoxine-d5, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium, which can lead to slower metabolism and longer duration of action.

科学的研究の応用

Etifoxine-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated analog is used to study the pharmacokinetics of etifoxine, including absorption, distribution, metabolism, and excretion.

    Neuropharmacology: Research on the anxiolytic and neuroprotective properties of Etifoxine-d5 helps in understanding its effects on the central nervous system.

    Drug Development: Etifoxine-d5 serves as a model compound for developing new anxiolytic agents with improved pharmacokinetic profiles.

    Metabolic Studies: The compound is used to investigate the metabolic pathways and identify potential metabolites.

作用機序

将来の方向性

Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.

生化学分析

Biochemical Properties

Etifoxine-d5, like its parent compound Etifoxine, interacts with GABAA receptors . It modulates GABAergic neurotransmission and neurosteroid synthesis . The modulation of these biochemical reactions contributes to its anxiolytic and anticonvulsant properties .

Cellular Effects

Etifoxine-d5 has been shown to reduce pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats . It also reduces macrophages and glial activation, and reduces neuronal degeneration . These effects on various types of cells and cellular processes contribute to its neuroprotective, neuroplastic, and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of Etifoxine-d5 involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . It acts as a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABAA receptors . This modulation at the molecular level contributes to its anxiolytic and anticonvulsant properties .

Temporal Effects in Laboratory Settings

In a rat model of traumatic brain injury, Etifoxine treatment for 2 days significantly reduced behavioral impairments . It also reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . These findings suggest that Etifoxine-d5 may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may interact with enzymes or cofactors involved in these pathways.

Subcellular Localization

It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may be localized to areas of the cell involved in these processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Etifoxine-d5 involves the incorporation of deuterium into the etifoxine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into specific positions of the molecule.

Industrial Production Methods

Industrial production of Etifoxine-d5 would likely involve large-scale deuterium exchange reactions or the use of deuterated starting materials to ensure the consistent incorporation of deuterium into the final product. The process would be optimized for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

Etifoxine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

類似化合物との比較

Etifoxine-d5 can be compared with other anxiolytic agents, including:

    Lorazepam: A benzodiazepine with similar anxiolytic effects but different mechanisms of action and side effect profiles.

    Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.

    Alprazolam: Another benzodiazepine with anxiolytic properties but a higher potential for dependence and withdrawal symptoms.

Uniqueness

Etifoxine-d5 is unique due to its dual mechanism of action involving both GABAergic modulation and neurosteroid synthesis. Additionally, the incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Etifoxine-d5 involves the deuteration of Etifoxine, which is a benzoxazine derivative. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms in the molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Etifoxine is dissolved in a deuterated solvent, such as deuterated chloroform or deuterated methanol.", "Step 2: A deuterated reagent, such as deuterated lithium aluminum deuteride (LiAlD4), is added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a certain period of time to allow for the deuteration process to occur.", "Step 4: The reaction mixture is then quenched with a suitable quenching agent, such as water or dilute acid, to stop the reaction.", "Step 5: The product, Etifoxine-d5, is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] }

CAS番号

1346598-10-4

分子式

C17H12ClN2OD5

分子量

305.82

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

関連するCAS

21715-46-8 (unlabelled)

同義語

6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine

タグ

Etifoxine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。